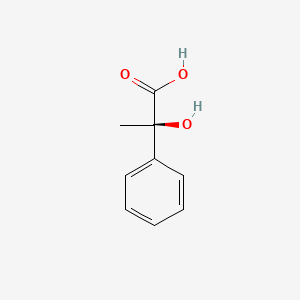

2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

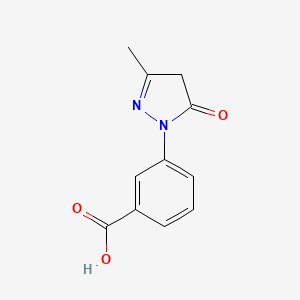

2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione, also known as TBMD, is an important organic compound widely used in scientific research. It is a colorless, odorless, and crystalline solid, with a melting point of 120°C and a boiling point of 230°C. TBMD has a wide range of applications in the laboratory, including synthesis, analysis, and experimentation.

Wissenschaftliche Forschungsanwendungen

Novel Synthesis Techniques and Reaction Mechanisms

- Synthesis of Digermene from Disilene : A study described the synthesis of trans-1,2-dichloro-1,2,3,4-tetrakis[di-tert-butyl(methyl)silyl]-3Delta-1,2,3,4-disiladigermetene, representing the first cyclotetrametallene containing different heavier group 14 elements and the first digermene in a four-membered ring. The formation showcases innovative pathways in organometallic chemistry (Lee et al., 2003).

Organic Compound Reactivity and Derivative Formation

- N-tert-butyl-2,2-dimethylbutyramide Derivatives : Research highlighted the reaction of 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butyl isocyanide and primary or secondary amines, leading to the formation of N-tert-butyl-2,2-dimethylbutyramide derivatives. This process opens avenues for novel amide derivatives with potential applications in medicinal chemistry and organic synthesis (Yavari et al., 2003).

Renewable Materials and Green Chemistry

- Renewable Gasoline and Solvents from 2,3-Butanediol : A significant study utilized 2,3-Butanediol to produce a mixture of dioxolanes, demonstrating potential as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent. This research contributes to the development of renewable energy sources and environmentally friendly materials (Harvey et al., 2016).

Catalysis and Polymerization

- Polylactide Toughening : The synthesis of (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione from L-lactide for use in toughening polylactide via polymerization demonstrates innovative approaches to enhancing polymer materials' physical properties. This research indicates the potential for creating more durable and versatile biodegradable plastics (Jing & Hillmyer, 2008).

Eigenschaften

IUPAC Name |

2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-8(2,3)9(4)12-6(10)5-7(11)13-9/h5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOZARBOMFFIFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)CC(=O)O1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363426 |

Source

|

| Record name | 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |

CAS RN |

62018-49-9 |

Source

|

| Record name | 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B1270356.png)

![{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid](/img/structure/B1270361.png)